Lipophilicity (logP) Differentiation: N-Cyclohexyl-4-fluoroaniline vs. 4-Fluoro-N-phenylaniline
The computed partition coefficient (logP) of N-cyclohexyl-4-fluoroaniline is 3.57, which is 0.07 units lower than that of its aromatic analog, 4-fluoro-N-phenylaniline (logP = 3.64). This difference, while modest, reflects a measurable decrease in overall lipophilicity conferred by the saturated cyclohexyl ring compared to the planar phenyl ring [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.57 |
| Comparator Or Baseline | 4-Fluoro-N-phenylaniline, 3.64 |
| Quantified Difference | 0.07 units lower |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
LogP is a critical determinant of solubility, membrane permeability, and metabolic stability in drug discovery; a 0.07 unit difference can be significant in structure-activity relationship (SAR) studies.
- [1] MolBase. 4-fluoro-N-phenylaniline. Retrieved from http://qiye.molbase.cn/. View Source
